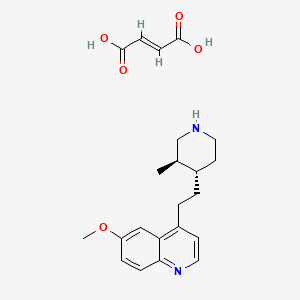
trans-(+-)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline: is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxyquinoline with a suitable piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Reduced quinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with various biological targets. It is used in assays to study enzyme inhibition and receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its activity against certain diseases, including its role as an antimicrobial or anticancer agent .
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It is also used in the production of dyes and pigments .
Mecanismo De Acción
The mechanism of action of trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
6-Methoxyquinoline: A simpler quinoline derivative with similar structural features but lacking the piperidine moiety.
4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline: A related compound without the methoxy group at the 6-position.
trans-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline: The cis isomer of the compound .
Uniqueness: The uniqueness of trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy group and the piperidine moiety enhances its potential for diverse applications in various scientific fields .
Propiedades
Número CAS |
80221-57-4 |
|---|---|
Fórmula molecular |
C22H28N2O5 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;6-methoxy-4-[2-[(3R,4S)-3-methylpiperidin-4-yl]ethyl]quinoline |
InChI |
InChI=1S/C18H24N2O.C4H4O4/c1-13-12-19-9-7-14(13)3-4-15-8-10-20-18-6-5-16(21-2)11-17(15)18;5-3(6)1-2-4(7)8/h5-6,8,10-11,13-14,19H,3-4,7,9,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,14-;/m0./s1 |
Clave InChI |
PKIDLRJROOGBCO-RYVBMMNLSA-N |
SMILES isomérico |
C[C@H]1CNCC[C@@H]1CCC2=C3C=C(C=CC3=NC=C2)OC.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC1CNCCC1CCC2=C3C=C(C=CC3=NC=C2)OC.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


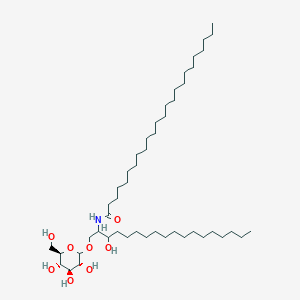
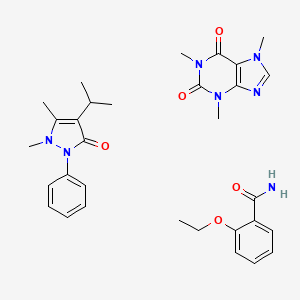
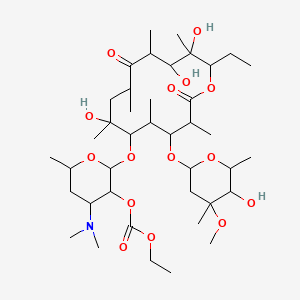
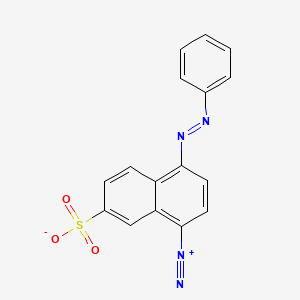
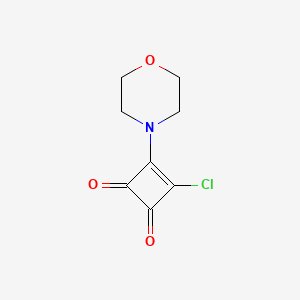
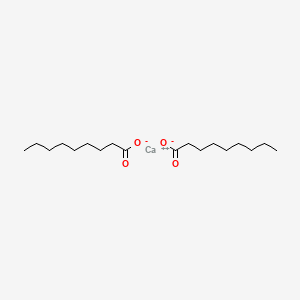
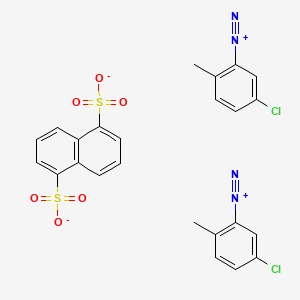
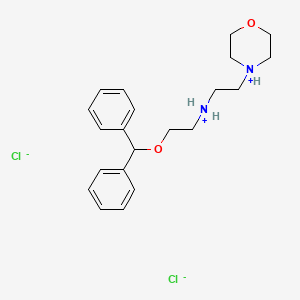

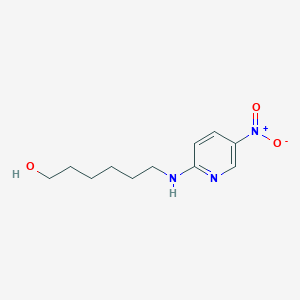

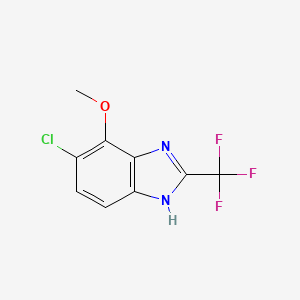
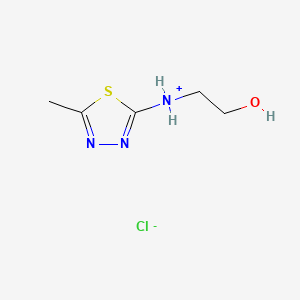
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
